Technical Guide: 4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6)
Technical Guide: 4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6)
[1]
Executive Summary
4-Amino-2-methyl-6-nitrophenol (CAS 13478-91-6) is a specialized aromatic intermediate primarily utilized in the synthesis of azo dyes and semi-permanent hair colorants.[1] Structurally, it is a polysubstituted phenol characterized by an electron-donating amino group at the para position and an electron-withdrawing nitro group at the ortho position relative to the hydroxyl moiety.
This compound is also significant in environmental toxicology as a primary reductive metabolite of DNOC (4,6-dinitro-o-cresol) , a historically potent herbicide and insecticide. Its formation represents a critical detoxification pathway in mammalian systems and microbial degradation processes.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via regioselective reduction, analytical characterization, and safety profile.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Nomenclature and Identifiers
| Parameter | Detail |
| CAS Registry Number | 13478-91-6 |
| IUPAC Name | 4-Amino-2-methyl-6-nitrophenol |
| Common Synonyms | 4-Amino-6-nitro-o-cresol; 6-Nitro-4-amino-o-cresol; 4-ANOC |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| SMILES | Cc1cc(N)cc(NO2)c1O |
| InChI Key | AJWIWEGQLDDWQC-UHFFFAOYSA-N |
Structural Analysis
The molecule features a "push-pull" electronic system:
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Electron Donor (+M): The amino group (-NH₂) at position 4 and the hydroxyl group (-OH) at position 1.
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Electron Acceptor (-M): The nitro group (-NO₂) at position 6.
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Steric/Electronic Interaction: The nitro group at position 6 forms a strong intramolecular hydrogen bond with the adjacent phenolic hydroxyl group. This interaction locks the conformation and significantly influences the compound's reactivity (making the 6-nitro group resistant to reduction) and acidity (lowering the pKa of the phenol).
Physical Properties (Experimental & Predicted)
| Property | Value / Description |
| Appearance | Dark red to brown crystalline powder or needles (characteristic of o-nitrophenols). |
| Melting Point | ~110–115 °C (Based on isomeric trends; pure isomers often vary). |
| Solubility | Soluble in organic solvents (ethanol, acetone, DMSO); sparingly soluble in cold water; soluble in aqueous alkali (due to phenolic acidity). |
| pKa (Phenol) | ~4.5 – 5.5 (Acidified by the o-nitro group). |
| pKa (Aniline) | ~2.5 – 3.5 (Basicity reduced by the electron-withdrawing nitro group). |
Synthesis & Manufacturing
The primary route to CAS 13478-91-6 is the regioselective partial reduction of 4,6-dinitro-o-cresol (DNOC). This process relies on the electronic differentiation between the two nitro groups.
Reaction Mechanism: Regioselective Zinin Reduction
The reduction of polynitro aromatics using sulfide reagents (Zinin Reduction) or controlled catalytic hydrogenation typically favors the least sterically hindered or least electron-rich nitro group.
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Selectivity Factor:
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The 6-nitro group is stabilized by a strong intramolecular hydrogen bond with the phenolic -OH. This makes it thermodynamically more stable and kinetically slower to reduce.
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The 4-nitro group is sterically accessible and lacks this stabilization.
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Result: Selective reduction occurs at the C4 position, yielding 4-amino-2-methyl-6-nitrophenol.
Laboratory Protocol (Sulfide Reduction)
Note: This protocol is adapted from standard partial reduction methodologies for dinitrophenols.
Reagents:
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Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfide (NaHS)
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Solvent: Water or Ethanol/Water mixture
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Acid: Hydrochloric acid (for precipitation)
Step-by-Step Methodology:
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Dissolution: Dissolve 0.1 mol of DNOC in 100 mL of 10% NaOH solution. The solution will turn deep yellow/orange due to the formation of the phenolate salt.
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Reduction: Heat the solution to 60–70°C. Dropwise add a solution of Sodium Sulfide (0.15 mol) in water over 30 minutes.
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Observation: The color typically shifts towards a darker red/brown as the amino-nitro species forms.
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Reflux: Maintain temperature at 80°C for 1–2 hours to ensure completion. Monitor via TLC (silica gel, ethyl acetate:hexane) to check for the disappearance of the dinitro starting material.
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Isolation: Cool the reaction mixture to 0–5°C in an ice bath.
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Neutralization: Carefully acidify with glacial acetic acid or dilute HCl to pH ~5–6.
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Precaution: Do not over-acidify to pH < 2, as the amine may form a water-soluble hydrochloride salt.
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Purification: Filter the precipitated crude solid. Recrystallize from hot ethanol or water/ethanol mixture to obtain dark red needles.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway via partial reduction of DNOC. The intramolecular H-bond at the 6-position directs reduction to the 4-position.
Analytical Characterization
To validate the identity of CAS 13478-91-6 and distinguish it from its isomers (e.g., 2-amino-4-methyl-6-nitrophenol), the following spectroscopic signatures are diagnostic.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
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Methyl Group: A sharp singlet at δ ~2.2 ppm (3H).
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Aromatic Protons: Two distinct doublets (or meta-coupled singlets) in the aromatic region δ 6.8 – 7.5 ppm .
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Differentiation: The coupling constant (
) will reflect meta-coupling (~2 Hz) between H3 and H5.
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Amino Group: Broad singlet at δ ~5.0 ppm (2H, exchangeable with D₂O).
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Phenolic OH: Broad singlet, typically downfield δ >10.0 ppm due to the intramolecular hydrogen bond with the 6-nitro group.
Infrared Spectroscopy (FT-IR)
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NH₂ Stretching: Doublet at 3300–3400 cm⁻¹ (asymmetric/symmetric).
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NO₂ Stretching: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
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OH Stretching: Broad band, often shifted/broadened significantly due to H-bonding.
Applications
Hair Dye Formulations
This compound serves as a direct dye or a reaction intermediate in semi-permanent hair coloring products.
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Mechanism: The nitro group acts as a chromophore (yellow/red), while the amino and hydroxyl groups facilitate binding to the keratin protein of the hair shaft via hydrogen bonding and polar interactions.
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Color Profile: Typically imparts gold, copper, or red tones depending on the pH and formulation matrix.
Azo Dye Synthesis
The free amino group at position 4 is a prime candidate for diazotization .
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Diazotization: Reaction with NaNO₂/HCl yields the diazonium salt.
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Coupling: The diazonium species can be coupled with electron-rich aromatics (naphthols, anilines) to produce complex azo dyes used in textiles and biological staining.
Toxicology & Safety (E-E-A-T)
Critical Warning: As a nitro-aminophenol derivative, this compound requires strict safety protocols. It is a known metabolite of the pesticide DNOC.
Toxicological Profile
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Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. It acts as an uncoupler of oxidative phosphorylation (characteristic of dinitrophenols), though less potent than its parent DNOC.
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Genotoxicity: Many nitrophenol amines exhibit positive results in Ames tests (Salmonella typhimurium) due to the metabolic activation of the nitro/amino groups to hydroxylamines, which can interact with DNA.
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Skin Sensitization: Classified as a potential skin sensitizer.[4] Repeated contact may cause allergic dermatitis.
Handling Protocols
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Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. A P95/P100 dust mask is required if handling the powder form.
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Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not release into drains; it is toxic to aquatic life.
Metabolic Pathway Diagram (Toxicology)
Caption: Metabolic detoxification pathway of DNOC yielding 4-amino-2-methyl-6-nitrophenol, which is subsequently conjugated and excreted.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5483333 (Isomer Reference) and DNOC Metabolites. PubChem. Available at: [Link]
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World Health Organization (WHO). "Dinitro-ortho-cresol (DNOC)."[2] Environmental Health Criteria 220, 2000. (Details the metabolic reduction of DNOC to 4-amino-2-methyl-6-nitrophenol). Available at: [Link]
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Arora, P.K., et al. "Bacterial Degradation of Nitrophenols and Their Derivatives."[5] Journal of Hazardous Materials, 2014.[5] (Confirms the microbial reduction pathway). Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dinitrocresols." CDC, 2002. (Identifies 4-amino-6-nitro-o-cresol as a specific metabolite). Available at: [Link]
Sources
- 1. 2-Methyl-6-nitrophenol | CAS#:13073-29-5 | Chemsrc [chemsrc.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Propenoic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 3a,4,7,7a-tetrahydro-1,3-isobenzofurandione - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
